molecular formula C17H27ClN2O B029956 5-Methoxy-n,n-diisopropyltryptamine hydrochloride CAS No. 2426-63-3

5-Methoxy-n,n-diisopropyltryptamine hydrochloride

Cat. No.: B029956
CAS No.: 2426-63-3
M. Wt: 310.9 g/mol
InChI Key: QEBJXWFHKCUFLS-UHFFFAOYSA-N
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Description

5-Methoxy-n,n-diisopropyltryptamine hydrochloride, commonly known as 5-MeO-DiPT, is a synthetic tryptamine derivative. It is a psychedelic compound that has been used recreationally for its hallucinogenic effects. The compound is known for its structural similarity to other tryptamines such as diisopropyltryptamine (DiPT) and 5-methoxy-diisopropyltryptamine (5-MeO-DMT) .

Mechanism of Action

5-Methoxy-n,n-diisopropyltryptamine hydrochloride (5-MeO-DIPT)

, also known as Foxy Methoxy , is a psychedelic tryptamine used recreationally for its hallucinogenic effects . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

5-MeO-DiPT acts as a potent serotonin transporter (SERT) inhibitor and displays high affinity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors . This interaction with serotonin receptors is thought to be responsible for its hallucinogenic effects .

Cellular Effects

5-MeO-DiPT increases the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat striatum, nucleus accumbens, and frontal cortex . It also produces serious adverse effects, but its pharmacological profile is not well recognized .

Molecular Mechanism

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Temporal Effects in Laboratory Settings

5-MeO-DiPT produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration . DNA single and double-strand breaks persisted up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DiPT .

Dosage Effects in Animal Models

In animal models, 5-MeO-DiPT at doses of 5, 10, and 20 mg/kg increased extracellular DA, 5-HT, and glutamate level . Many users note an unpleasant body load accompanies higher dosages .

Metabolic Pathways

Three major metabolic pathways were revealed for 5-MeO-DiPT: O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring of 5-MeO-DiPT, and side chain degradation by N-deisopropylation .

Transport and Distribution

5-MeO-DiPT is often administered orally as either powder, tablets or capsules at doses ranging from 6-20 mg . Other routes of administration include smoking and snorting .

Subcellular Localization

Its potent cytotoxic effect was demonstrated in COS-7 cells and in SH-SY5Y and Hep G2 cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride typically involves the Speeter and Anthony procedure. This method includes the following steps:

    Indole Synthesis: The initial step involves the synthesis of the indole core.

    Alkylation: The indole is then alkylated with diisopropylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-n,n-diisopropyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .

Scientific Research Applications

5-Methoxy-n,n-diisopropyltryptamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of tryptamine derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders.

    Industry: It is used in the synthesis of other complex organic compounds

Comparison with Similar Compounds

5-Methoxy-n,n-diisopropyltryptamine hydrochloride shares similarities with other tryptamines such as:

  • Diisopropyltryptamine (DiPT)
  • 5-Methoxy-diisopropyltryptamine (5-MeO-DMT)
  • N,N-Dimethyltryptamine (DMT)
  • Psilocybin
  • Bufotenine

this compound is unique due to its specific methoxy substitution at the 5-position, which significantly influences its pharmacological profile and potency .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBJXWFHKCUFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048900
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-63-3
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2426-63-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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